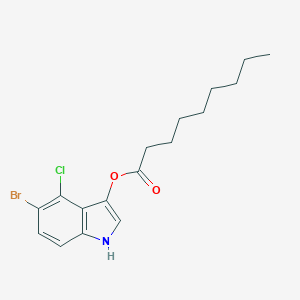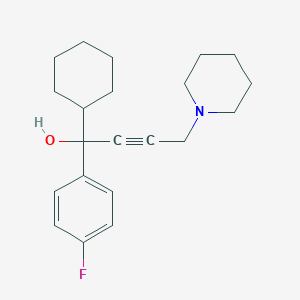
13-O-Desmethylascomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-O-Desmethylascomycin is a natural compound that belongs to the macrolide family of molecules. It is commonly known as a metabolite of FK506, which is a well-known immunosuppressive drug used in various clinical settings. 13-O-Desmethylascomycin has been identified as a potential therapeutic agent due to its unique pharmacological properties.
Mechanism Of Action
The mechanism of action of 13-O-Desmethylascomycin is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of the immune system. Specifically, it has been shown to inhibit the activation of T cells, which play a crucial role in the immune response. This inhibition leads to a decrease in the production of cytokines, which are responsible for inflammation and tissue damage.
Biochemical And Physiological Effects
13-O-Desmethylascomycin has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to inhibit the proliferation of various cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the advantages of using 13-O-Desmethylascomycin in lab experiments is its potent immunosuppressive activity. This makes it a valuable tool for studying the immune system and its role in various diseases. However, its high toxicity limits its use in certain experiments, and more research is needed to determine its safety profile.
Future Directions
There are several future directions for the research on 13-O-Desmethylascomycin. One area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other therapies. Additionally, more research is needed to determine its safety profile and to identify any potential drug interactions.
Conclusion
In conclusion, 13-O-Desmethylascomycin is a natural compound with unique pharmacological properties. Its potent immunosuppressive and anti-inflammatory activities make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action, safety profile, and potential therapeutic applications.
Synthesis Methods
13-O-Desmethylascomycin can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of organic chemistry techniques to create the compound. On the other hand, microbial fermentation involves the use of microorganisms to produce the compound. Both methods have been used successfully to produce 13-O-Desmethylascomycin in large quantities.
Scientific Research Applications
13-O-Desmethylascomycin has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various pharmacological properties, including anti-inflammatory, immunosuppressive, and anti-tumor activities. These properties make it a promising candidate for the treatment of various diseases, such as autoimmune disorders and cancer.
properties
CAS RN |
153781-48-7 |
|---|---|
Product Name |
13-O-Desmethylascomycin |
Molecular Formula |
C42H67NO12 |
Molecular Weight |
778 g/mol |
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24S,25S,27R)-17-ethyl-1,14,25-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C42H67NO12/c1-9-29-17-23(2)16-24(3)18-36(53-8)38-34(47)20-26(5)42(51,55-38)39(48)40(49)43-15-11-10-12-30(43)41(50)54-37(27(6)32(45)22-33(29)46)25(4)19-28-13-14-31(44)35(21-28)52-7/h17,19,24,26-32,34-38,44-45,47,51H,9-16,18,20-22H2,1-8H3/b23-17+,25-19+/t24-,26+,27+,28-,29+,30-,31+,32-,34-,35+,36-,37+,38-,42+/m0/s1 |
InChI Key |
OKCJYZYYAWVAHA-CTVWFBRYSA-N |
Isomeric SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)O)OC)C)\C |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |
Canonical SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC)C)C |
synonyms |
13-O-desmethylascomycin 13-O-desmethylimmunomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



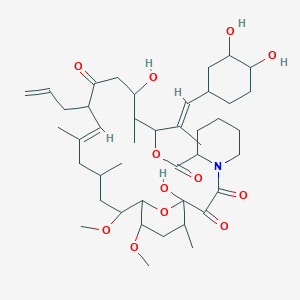
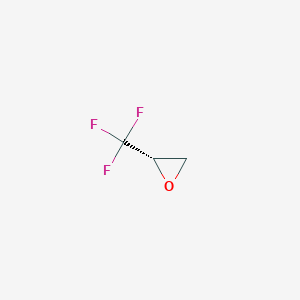
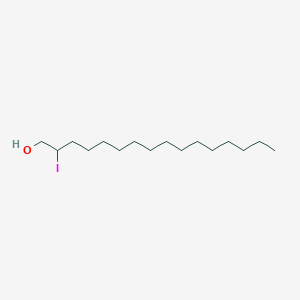
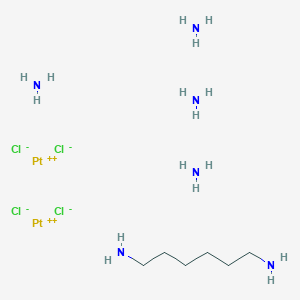
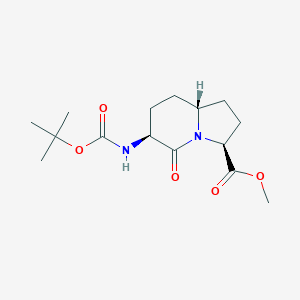
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B137670.png)
![1-(4-Methoxyphenyl)-2-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethanone](/img/structure/B137672.png)
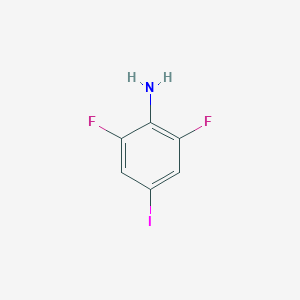
![N-[(1R,2R,4S)-2-fluoro-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B137677.png)
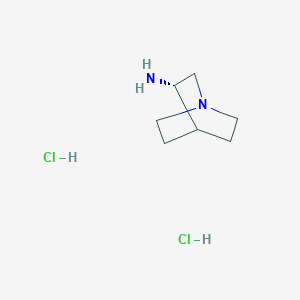
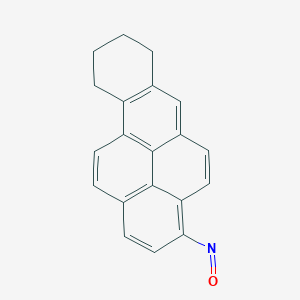
![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)
